N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a tetrahydroquinoline (THQ) derivative characterized by two key substituents:
- Position 1: A furan-2-carbonyl group.
- Position 7: A 2-methoxybenzamide moiety.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit activities such as nitric oxide synthase (NOS) inhibition and opioid receptor modulation .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-8-3-2-7-17(19)21(25)23-16-11-10-15-6-4-12-24(18(15)14-16)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLXQMVVEHTBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of the tetrahydroquinoline core through a Povarov cycloaddition reaction. This involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting tetrahydroquinoline is then acylated with furoyl chloride to introduce the furoyl group. Finally, the methoxybenzamide group is introduced through a coupling reaction with 2-methoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the furoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic vs. Aliphatic Substituents : The target compound’s furan-2-carbonyl group (heterocyclic) contrasts with aliphatic substituents (e.g., piperidinyl in Compound 28). Heterocycles like furan may enhance metabolic stability or binding affinity compared to aliphatic chains .
- Benzamide vs. Sulfonamide : The 2-methoxybenzamide group in the target compound differs from sulfonamide-based analogs (e.g., Compound 14d). Sulfonamides often improve solubility but may alter target selectivity .
- Agrochemical vs. Medicinal Applications : Simpler benzamides like mepronil are used as pesticides, whereas THQ derivatives with complex substituents (e.g., thiophene-carboximidamide in Compound 28) target enzymes or receptors .
Commercial and Research Relevance
- Supplier Availability : Compounds like N-(1-(Furan-2-carbonyl)-THQ-7-yl)-2,4-dimethylbenzenesulfonamide () are commercially available, highlighting interest in furan-functionalized THQ derivatives .
- Research Gaps: The target compound’s biological activity remains uncharacterized, unlike its analogs with reported NOS or opioid receptor activities .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a furan-2-carbonyl moiety and a methoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 426.5 g/mol. The unique combination of these structural motifs contributes to its biological activity.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral entry into host cells, particularly in the context of SARS-CoV-2. It acts by interfering with the spike protein's interaction with ACE2 receptors on human cells .
- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Effects : Research has indicated that it possesses antimicrobial properties against specific bacterial strains, suggesting its potential as an antibiotic agent .
Synthesis Methods
The synthesis of this compound generally involves multiple steps:
- Formation of Tetrahydroquinoline : This is typically achieved through cycloaddition reactions involving aniline and appropriate aldehydes.
- Coupling Reactions : The furan and tetrahydroquinoline intermediates are coupled using various coupling reagents to form the final product.
- Purification : The synthesized compound is purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for biological testing.
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for viral replication or cancer cell survival.
- Modulation of Signaling Pathways : It might affect various signaling pathways involved in cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
